![molecular formula C22H21Cl2N3O B2553622 1-(2,4-dichlorophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 922643-04-7](/img/structure/B2553622.png)

1-(2,4-dichlorophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

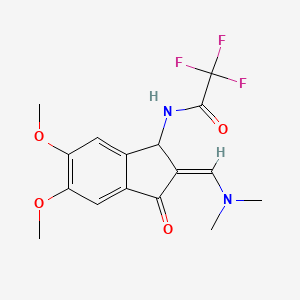

The compound 1-(2,4-dichlorophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a derivative of pyrazole-based ligands that have been studied for their affinity to cannabinoid receptors. These compounds are of interest due to their potential therapeutic applications and their selective affinity for either the hCB1 or hCB2 receptor. The presence of a 2,4-dichlorophenyl group is significant in the structure-activity relationship of these ligands .

Synthesis Analysis

The synthesis of related compounds involves the cyclocondensation reaction of certain precursors with 2,4-dichlorophenyl hydrazine hydrochloride. This process has been optimized using ultrasound irradiation to achieve high regioselectivity and yields ranging from 71-92%. The reaction times are significantly reduced to 10-12 minutes under these conditions. Although the exact synthesis of 1-(2,4-dichlorophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is not detailed, similar methodologies could potentially be applied .

Molecular Structure Analysis

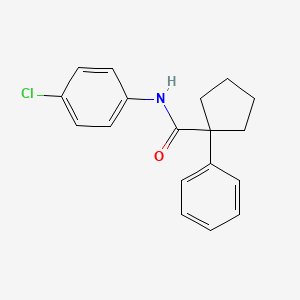

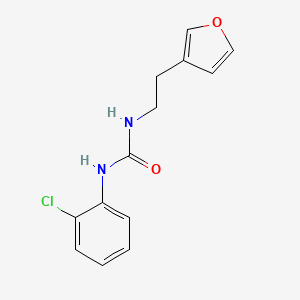

The molecular structure of pyrazole derivatives is crucial for their interaction with cannabinoid receptors. The carbonyl oxygen in the carboxamide group is known to form a hydrogen bond with a key lysine residue in the receptor, which is proposed to account for the high affinity and inverse agonist activity of these compounds. Substituents at the nitrogen of the carboxamide group fit into a pocket formed by lipophilic residues, further influencing receptor affinity and selectivity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazole derivatives are characterized by their regioselectivity, which is essential for the desired activity at cannabinoid receptors. The cyclocondensation reaction under ultrasound irradiation is an example of a chemical reaction that has been optimized for the synthesis of these compounds. The regioselectivity is likely influenced by the electronic and steric properties of the substituents on the pyrazole nucleus .

Physical and Chemical Properties Analysis

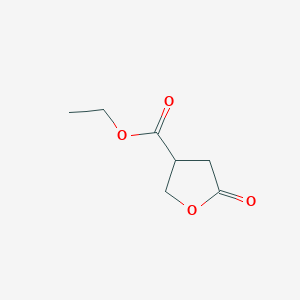

While the physical and chemical properties of 1-(2,4-dichlorophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide are not explicitly provided, related compounds exhibit properties that are conducive to their function as ligands for cannabinoid receptors. The presence of dichlorophenyl and phenethyl groups suggests that the compound is likely lipophilic, which is consistent with the requirement for interaction with the lipophilic pocket of the cannabinoid receptors. The crystallographic data supporting the structure of related ethyl 1H-pyrazole-3-carboxylates indicates that these compounds have well-defined molecular geometries, which is important for their receptor binding .

Wissenschaftliche Forschungsanwendungen

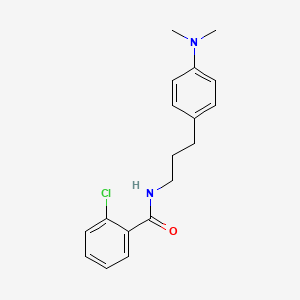

Antimicrobial and Antifungal Activity

Research on pyrazinamide analogues, including those with chlorinated N-phenylpyrazine-2-carboxamides, has demonstrated significant antimycobacterial and antifungal activities. These compounds have been evaluated for their ability to inhibit Mycobacterium tuberculosis and various fungal strains, showing promising results in inhibiting photosynthetic electron transport in spinach chloroplasts. Such studies highlight the potential of pyrazine derivatives in developing new antimicrobial and antifungal agents (Doležal et al., 2010).

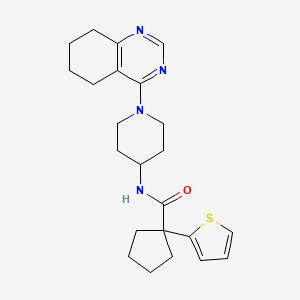

Enzyme Inhibition

Pyrazinamide condensed tetrahydropyrimidines have been investigated for their acetylcholinesterase and butyrylcholinesterase inhibitory activities, essential for developing treatments for neurodegenerative diseases like Alzheimer's. These studies are vital for understanding the enzyme inhibition properties of pyrazine derivatives, providing a basis for future therapeutic agents (Elumalai et al., 2014).

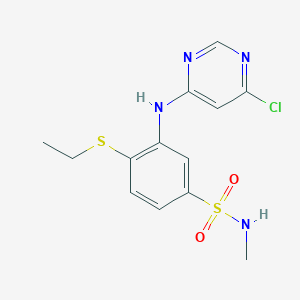

Organic Synthesis and Chemical Properties

The synthesis of pyrazine derivatives is a significant area of research due to their potential applications in various fields, including medicinal chemistry and materials science. Studies have explored the synthetic routes to obtain pyrazine and its derivatives, focusing on their structural and electronic properties. This research aids in understanding the chemical behavior of pyrazine derivatives and their potential applications in developing new materials and pharmaceuticals (Aparicio et al., 2006).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(2,4-dichlorophenyl)-N-(2-phenylethyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21Cl2N3O/c23-17-8-9-18(19(24)15-17)21-20-7-4-12-26(20)13-14-27(21)22(28)25-11-10-16-5-2-1-3-6-16/h1-9,12,15,21H,10-11,13-14H2,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKOYOOUHBLRLQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C2=CC=CN21)C3=C(C=C(C=C3)Cl)Cl)C(=O)NCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-dichlorophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Chloro-4-fluorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B2553540.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2553543.png)

![N-[4-amino-6-(3-methylpiperidin-1-yl)-5-nitropyrimidin-2-yl]glycine](/img/structure/B2553550.png)

![(Z)-2-(3-fluorobenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2553551.png)

![3-(benzo[d]thiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate](/img/structure/B2553553.png)

![6-(3-methoxyphenyl)-4-methyl-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B2553558.png)